molecular formula C12H21NO5 B12949479 4-(tert-Butyl) 2-methyl 6-methylmorpholine-2,4-dicarboxylate

4-(tert-Butyl) 2-methyl 6-methylmorpholine-2,4-dicarboxylate

Cat. No.: B12949479
M. Wt: 259.30 g/mol
InChI Key: ODRIWWZCCGMRPN-UHFFFAOYSA-N
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Description

4-(tert-Butyl) 2-methyl 6-methylmorpholine-2,4-dicarboxylate is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol . It is a morpholine derivative, characterized by the presence of tert-butyl and methyl groups attached to the morpholine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl) 2-methyl 6-methylmorpholine-2,4-dicarboxylate typically involves the reaction of 4-(tert-butyl) 2-methyl 2,4-morpholine dicarboxylate with hydrochloric acid in dioxane . The reaction mixture is stirred at room temperature for 15 hours, and the solvent is then distilled off under reduced pressure to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl) 2-methyl 6-methylmorpholine-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups on the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(tert-Butyl) 2-methyl 6-methylmorpholine-2,4-dicarboxylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl) 2-methyl 6-methylmorpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl) 2-methyl 6-methylmorpholine-2,4-dicarboxylate is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized research and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-O-tert-butyl 2-O-methyl 6-methylmorpholine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-8-6-13(11(15)18-12(2,3)4)7-9(17-8)10(14)16-5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRIWWZCCGMRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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